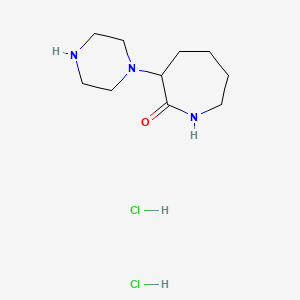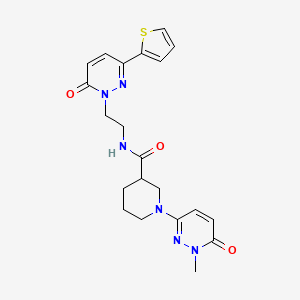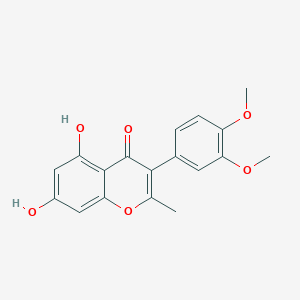
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one” is a complex organic molecule. It contains a chromen-4-one group, which is a type of oxygen-containing heterocycle . The 3,4-dimethoxyphenyl group is a common motif in organic chemistry and is found in a variety of natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step sequences involving various types of organic reactions .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. A study on a similar compound, “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one”, reported the use of vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability studies .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For a related compound, “3,4-Dimethoxyphenylacetone”, the flash point was reported to be greater than 110 °C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
One notable application of this compound is in crystal structure analysis. Watson et al. (1991) studied the structure of a similar flavone, highlighting the planarity of the AB ring system and the intermolecular hydrogen bonds. This kind of analysis is crucial for understanding the physical properties and potential interactions of such compounds (Watson, Kashyap, Gao, & Mabry, 1991).
Chemical Synthesis
Li et al. (2009) described the synthesis of substituted 2-aroyl-3-methylchromen-4-one from isovanillin, showcasing a method for creating derivatives of the compound . This research is important for developing new synthetic routes and potentially novel compounds (Li, Shu, Chen, Chen, Chen, & Wang, 2009).
Reaction Studies
Zinchenko et al. (2009) explored the reaction of a related amino-substituted compound, providing insights into the chemical behavior and potential applications of similar molecules in synthesizing diverse heterocyclic compounds (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Biological Activity Research
Salam et al. (2021) reported on the properties of 3-benzylchroman-4-ones, related to our compound, focusing on their potential biological activities, including anti-inflammatory and antibacterial properties. Understanding these activities can be crucial for pharmaceutical applications (Salam, Shilpa, Kumar, Bankapur, Sinha, Simon, & Chidangil, 2021).
Pharmacological Applications
Liu, Li, and Li (2004) synthesized novel carboxylic acid derivatives of a similar compound and evaluated their biological activities. Such research is vital for discovering new drugs or agricultural chemicals (Liu, Li, & Li, 2004).
Wirkmechanismus
Target of action
The compound might interact with a variety of biological targets. For instance, a similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been shown to interact with aromatic-amino-acid aminotransferase .
Mode of action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been shown to have activity as monoamine oxidase inhibitors .
Biochemical pathways
Similar compounds are known to affect various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties .
Result of action
Similar compounds have been shown to have various effects, such as inhibiting monoamine oxidase .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-9-16(10-4-5-13(22-2)14(6-10)23-3)18(21)17-12(20)7-11(19)8-15(17)24-9/h4-8,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZAQXBYWZWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)
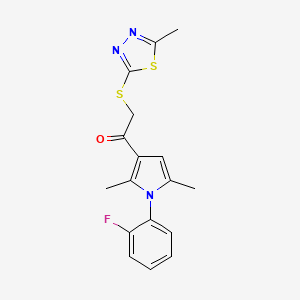
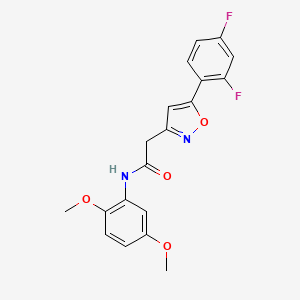
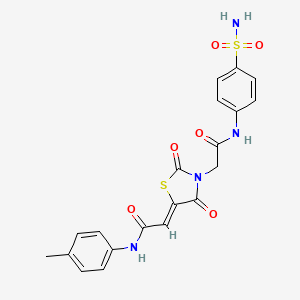
![1-(butan-2-yl)-4-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2965190.png)
![N-(2-methoxyethyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2965192.png)

